2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzothiazole core, a phenylpyrrolidine moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Introduction of the Phenylpyrrolidine Moiety: This step involves the reaction of the benzothiazole intermediate with a phenylpyrrolidine derivative under suitable conditions, such as using a base like sodium hydride in an aprotic solvent.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could lead to the formation of a secondary amine.
Scientific Research Applications
2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The phenylpyrrolidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzothiazole core may also interact with various enzymes, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-(1-methylpyrrolidine-2-yl)pyridine: Similar in structure but lacks the benzothiazole core.
1-methyl-2-(2-aminoethyl)pyrrolidine: Contains a pyrrolidine ring but differs in the substituents attached.
Uniqueness
2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide is unique due to the combination of its benzothiazole core and phenylpyrrolidine moiety, which confer distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-22-18-10-9-15(12-19(18)25-14)20(24)21-13-17-8-5-11-23(17)16-6-3-2-4-7-16/h2-4,6-7,9-10,12,17H,5,8,11,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWGMPWIUWMLHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3CCCN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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